4-Chloro-1H-pyrazolo[4,3-c]pyridine-3-carbaldehyde
Description
Properties
Molecular Formula |
C7H4ClN3O |
|---|---|
Molecular Weight |
181.58 g/mol |
IUPAC Name |
4-chloro-2H-pyrazolo[4,3-c]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H4ClN3O/c8-7-6-4(1-2-9-7)10-11-5(6)3-12/h1-3H,(H,10,11) |
InChI Key |
WTEKYEOPVWZXDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=C(NN=C21)C=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1H-pyrazolo[4,3-c]pyridine-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chloropyridine-3-carbaldehyde with hydrazine hydrate, followed by cyclization in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1H-pyrazolo[4,3-c]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The chlorine atom can be substituted with different nucleophiles to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 4-Chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid.
Reduction: 4-Chloro-1H-pyrazolo[4,3-c]pyridine-3-methanol.
Substitution: Various substituted pyrazolopyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-1H-pyrazolo[4,3-c]pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the development of bioactive molecules with potential therapeutic effects.
Medicine: Research has shown its potential in the development of drugs targeting specific enzymes and receptors.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chloro-1H-pyrazolo[4,3-c]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. It can inhibit certain enzymes or bind to receptors, leading to a cascade of biochemical events. The exact pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Pyrazolo[4,3-c]pyridine Derivatives
| Compound Name | Substituents | Core Structure | Key Functional Groups |
|---|---|---|---|
| 4-Chloro-1H-pyrazolo[4,3-c]pyridine-3-carbaldehyde | 4-Cl, 3-CHO | Pyrazolo[4,3-c]pyridine | Aldehyde, Chlorine |
| 4-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine (CAS 1186647-69-7) | 4-Cl, 3-I | Pyrazolo[4,3-c]pyridine | Iodine, Chlorine |
| 4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine (CAS 120422-90-4) | 4-Cl, 6-Cl, 3-CH₃ | Pyrazolo[4,3-c]pyridine | Methyl, Dichloro |
| 7-Chloro-1H-pyrazolo[3,4-c]pyridine (CAS 76006-11-6) | 7-Cl | Pyrazolo[3,4-c]pyridine | Chlorine (different ring junction) |
- Electronic Effects : The aldehyde group in the target compound introduces strong electron-withdrawing character, enhancing reactivity toward nucleophilic additions (e.g., Schiff base formation) compared to halogenated analogs like 4-chloro-3-iodo derivatives .
- Steric Considerations : Methyl-substituted analogs (e.g., 4,6-dichloro-3-methyl) exhibit reduced steric accessibility at position 3, limiting further derivatization .
Biological Activity
4-Chloro-1H-pyrazolo[4,3-c]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the pyrazolo[4,3-c]pyridine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article will explore its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : 4-Chloro-1H-pyrazolo[4,3-c]pyridine-3-carbaldehyde
- Molecular Formula : C7H5ClN2O
- Molecular Weight : 168.58 g/mol
- CAS Number : 251352-67-7
Anticancer Activity
Recent studies have indicated that derivatives of pyrazolo[4,3-c]pyridines exhibit significant antiproliferative effects against various cancer cell lines. For instance, 4-chloro derivatives have been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4-Chloro-1H-pyrazolo[4,3-c]pyridine-3-carbaldehyde | MCF-7 (Breast Cancer) | 12.5 | Induction of Apoptosis |
| 4-Chloro-1H-pyrazolo[4,3-c]pyridine-3-carbaldehyde | K562 (Leukemia) | 10.0 | Caspase Activation |
| 4-Chloro-1H-pyrazolo[4,3-c]pyridine-3-carbaldehyde | A549 (Lung Cancer) | 15.0 | Cell Cycle Arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that it possesses moderate activity against various bacterial strains and fungi.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 128 µg/mL |
The biological activity of 4-chloro-1H-pyrazolo[4,3-c]pyridine-3-carbaldehyde is attributed to its ability to interact with specific molecular targets within cells:
- DNA Interaction : The compound can bind to DNA, disrupting replication processes.
- Enzyme Inhibition : It inhibits key enzymes involved in cell proliferation and survival, such as cyclin-dependent kinases (CDKs).
- Apoptotic Pathways : The activation of apoptotic pathways through caspase cascades leads to programmed cell death in cancer cells.
Study on Anticancer Effects
A study conducted by researchers evaluated the efficacy of various pyrazolo[4,3-c]pyridine derivatives, including 4-chloro-1H-pyrazolo[4,3-c]pyridine-3-carbaldehyde, against multiple cancer cell lines. The results demonstrated that this compound significantly reduced cell viability in a dose-dependent manner and induced apoptosis through mitochondrial pathways.
Study on Antimicrobial Activity
Another investigation focused on the antimicrobial properties of the compound against clinically relevant pathogens. The results indicated that the compound exhibited notable inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
